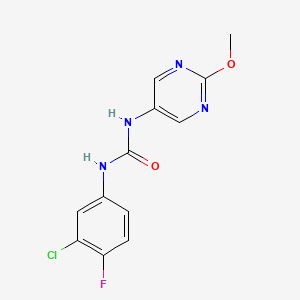
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, also known as CFPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrimidine-based urea family, which has been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, due to its unique structural properties, has been a subject of study for its potential applications in various fields of scientific research. This compound, characterized by the presence of chloro, fluoro, and methoxypyrimidinyl groups, offers a versatile platform for the synthesis of complex molecules and the study of chemical reactions and interactions.
One significant application of this compound is in the synthesis of heterocyclic ureas and their potential use in medicinal chemistry. For example, complexation-induced unfolding of heterocyclic ureas has been studied to understand how simple foldamers can equilibrate with multiply hydrogen-bonded sheetlike structures, providing insights into the fundamental principles of molecular self-assembly and folding mechanisms that are critical in drug design and biomolecular engineering (Corbin et al., 2001).
Anticancer Research
In the realm of anticancer research, modifications of the urea component in molecules similar to 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea have been explored to evaluate their anticancer effects. For instance, a study focused on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety, demonstrating that such modifications can retain antiproliferative activity against cancer cell lines while reducing toxicity, highlighting the compound's potential as a scaffold for developing new anticancer agents with lower side effects (Wang et al., 2015).
Material Science Applications
The compound and its derivatives also find applications in material science, particularly in the study of nonlinear optical materials. Research into bis-chalcone derivatives, which share structural similarities with 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, has shown promising results in the development of materials with significant nonlinear optical properties. These materials have potential applications in optical limiting devices and the field of photonics, demonstrating the compound's relevance beyond medicinal chemistry (Shettigar et al., 2006).
Environmental Chemistry
In environmental chemistry, the study of phototransformation of related compounds in aqueous solutions provides valuable insights into the degradation processes of synthetic molecules in natural water bodies, contributing to the understanding of environmental persistence and the development of more eco-friendly chemicals (Choudhury & Dureja, 1996).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O2/c1-20-12-15-5-8(6-16-12)18-11(19)17-7-2-3-10(14)9(13)4-7/h2-6H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUZLYIOWQLACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

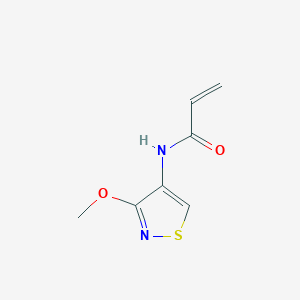
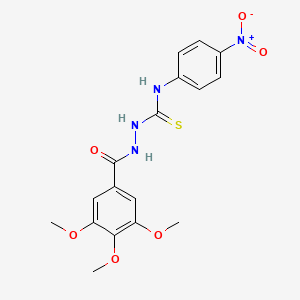
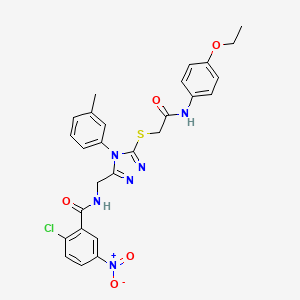
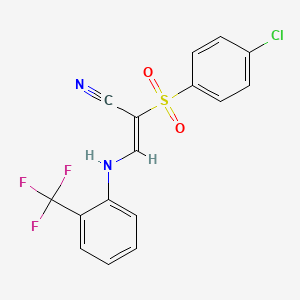
![3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2708058.png)
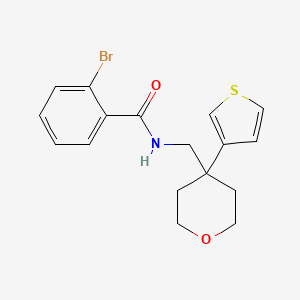
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2708061.png)
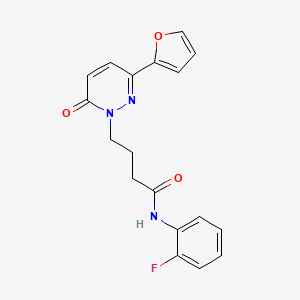
![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)
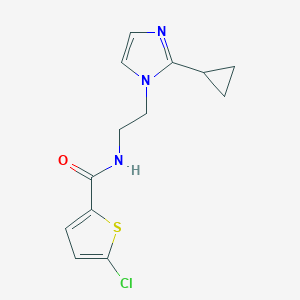
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2708069.png)
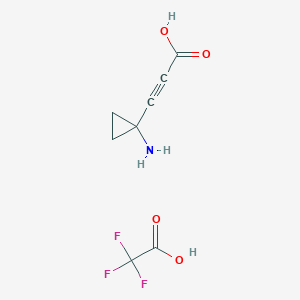
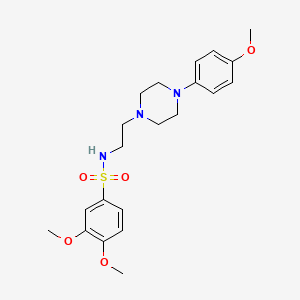
![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2708075.png)